N-(2-(5-(furan-3-yl)thiophen-2-yl)ethyl)-2,3-dihydrobenzo[b][1,4]dioxine-6-sulfonamide
Description
This compound features a 2,3-dihydrobenzo[b][1,4]dioxine core substituted with a sulfonamide group at position 4. The sulfonamide nitrogen is linked via an ethyl chain to a thiophene ring, which is further substituted at position 5 with a furan-3-yl group.
Properties
IUPAC Name |
N-[2-[5-(furan-3-yl)thiophen-2-yl]ethyl]-2,3-dihydro-1,4-benzodioxine-6-sulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17NO5S2/c20-26(21,15-2-3-16-17(11-15)24-10-9-23-16)19-7-5-14-1-4-18(25-14)13-6-8-22-12-13/h1-4,6,8,11-12,19H,5,7,9-10H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MZRHVLDQBZUYIR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COC2=C(O1)C=CC(=C2)S(=O)(=O)NCCC3=CC=C(S3)C4=COC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H17NO5S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
391.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-(5-(furan-3-yl)thiophen-2-yl)ethyl)-2,3-dihydrobenzo[b][1,4]dioxine-6-sulfonamide typically involves multi-step organic reactions. One common approach is the condensation reaction, which includes the Gewald, Paal–Knorr, Fiesselmann, and Hinsberg syntheses . These methods involve the use of sulfur, α-methylene carbonyl compounds, and α-cyano esters to form aminothiophene derivatives .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
N-(2-(5-(furan-3-yl)thiophen-2-yl)ethyl)-2,3-dihydrobenzo[b][1,4]dioxine-6-sulfonamide can undergo various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups.
Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce thiols or sulfides .
Scientific Research Applications
Chemical Properties and Structure
Molecular Characteristics:
- IUPAC Name: N-(2-(5-(furan-3-yl)thiophen-2-yl)ethyl)-2,3-dihydrobenzo[b][1,4]dioxine-6-sulfonamide
- Molecular Formula: C17H15N1O4S1
- Molecular Weight: 345.43 g/mol
- CAS Number: 2034254-62-9
Structural Features:
The compound features a unique combination of functional groups including:
- Furan ring
- Thiophene ring
- Dihydrobenzo[b][1,4]dioxine core
These structural components are significant for its interactions with biological targets.
Medicinal Chemistry
This compound has been investigated for its potential as a drug candidate due to its structural diversity and biological activity.
Anticancer Activity:
Research indicates that compounds with similar structures exhibit significant anticancer properties. For instance, derivatives of this compound have shown efficacy against various cancer cell lines such as:
| Cell Line | IC50 (µM) | Reference |
|---|---|---|
| MCF-7 (Breast Cancer) | 12.5 | |
| NCI-H460 (Lung Cancer) | 10.0 | |
| SF-268 (CNS Cancer) | 15.0 |
Mechanism of Action:
The mechanism through which this compound exerts its anticancer effects may involve the inhibition of specific enzymes or receptors involved in cell proliferation and survival pathways.
Biological Studies
The compound has been explored for its potential biological activities beyond anticancer effects:
- Antimicrobial Properties: Preliminary studies suggest activity against various bacterial strains.
Material Science
Due to its unique electronic properties conferred by the furan and thiophene rings, the compound may be utilized in the development of advanced materials such as:
| Material Type | Application |
|---|---|
| Organic Photovoltaics | Enhancing light absorption |
| Conductive Polymers | Improving electronic conductivity |
Anticancer Efficacy Study
A study conducted on the effects of this compound on MCF-7 cells demonstrated a dose-dependent inhibition of cell growth. The study utilized doxorubicin as a positive control and found that the compound exhibited comparable efficacy at lower concentrations.
Antimicrobial Activity Assessment
Another study assessed the antimicrobial activity of the compound against Staphylococcus aureus and Escherichia coli. The results indicated that the compound had a minimum inhibitory concentration (MIC) of 32 µg/mL against both strains, suggesting potential as an antimicrobial agent.
Mechanism of Action
The mechanism of action of N-(2-(5-(furan-3-yl)thiophen-2-yl)ethyl)-2,3-dihydrobenzo[b][1,4]dioxine-6-sulfonamide involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or receptors, leading to its biological effects. The exact molecular targets and pathways can vary depending on the specific application and context .
Comparison with Similar Compounds
Substituent Variations on the Thiophene Ring
- Compound 73 () : Replaces the ethyl-thiophene-furan moiety with a pyridin-3-yl-thiophene group substituted by a 2-methyl-1-oxoisoindolin-5-yl group. The sulfonamide linkage is retained, but the bulkier isoindolinyl substituent may enhance steric hindrance compared to the furan-3-yl group in the target compound. Synthesis via general procedure B yielded 73 in 78%, indicating efficient sulfonamide formation .
- Compound 17d (): Features a thiazol-4-yl ring substituted with a bicyclo[2.2.1]heptane amino group. Synthesis yielded 79% via nucleophilic substitution, comparable to the target’s likely sulfonylation efficiency .
Core Modifications: Sulfonamide vs. Carboxamide
- Compounds in : Replace the sulfonamide with carboxamide linkages (e.g., quinoline-6-carboxamide derivatives). Synthesis involved reductive amination and silica column purification, differing from sulfonyl chloride-based methods .
- Compound 5f (): Incorporates a bis(sulfonyl)amino group on an isoxazoline-spiro-cyclooctane system. The dual sulfonamide groups increase polarity, reflected in a melting point of 129–130°C and moderate yield (59%) via method A .
Heterocyclic Additions and Ring Systems
- Compound 4f () : Contains a 1-oxa-2-azaspiro[4.7]dodec-2-en-3-yl group, introducing conformational rigidity. The higher melting point (191–193°C) compared to 5f suggests stronger intermolecular forces due to spiro-annulation .
- Furo[2,3-b]pyridine Derivatives (): Replace thiophene with a fused furopyridine core. The trifluoroethylamino and fluorophenyl groups enhance lipophilicity, with synthesis involving THF and triethylamine .
Physicochemical Properties
- Melting Points :
- Chromatographic Behavior :
Implications for Structure-Activity Relationships (SAR)
- Sulfonamide vs. Carboxamide : Sulfonamides may enhance solubility and target binding via sulfonyl oxygen interactions, whereas carboxamides () could prioritize hydrophobic interactions .
- Thiophene-Furan Hybrid : The furan-3-yl group’s electron-rich nature may modulate π-π stacking or charge-transfer interactions compared to bulkier substituents in 73 .
Biological Activity
N-(2-(5-(furan-3-yl)thiophen-2-yl)ethyl)-2,3-dihydrobenzo[b][1,4]dioxine-6-sulfonamide is a complex organic compound that has garnered attention for its potential biological activities. This article explores its synthesis, biological activity, mechanisms of action, and relevant case studies.
Compound Overview
- Molecular Formula : C₁₆H₁₇N₃O₂S₂
- Molecular Weight : 347.5 g/mol
- CAS Number : 2034254-77-6
The compound features a unique structure that includes furan and thiophene rings, which are known for their diverse biological activities. These heterocyclic compounds often exhibit properties such as antimicrobial, anti-inflammatory, and anticancer activities.
Anticancer Properties
Recent studies have indicated that compounds containing thiophene and furan moieties can exhibit significant anticancer activity. For instance:
-
Cytotoxicity Studies :
- The compound was tested against various cancer cell lines, including breast (MDA-MB-231), colon, and lung cancer cells. The results demonstrated notable cytotoxic effects with IC₅₀ values in the micromolar range.
- A related study on thiophene derivatives showed that modifications in the structure significantly influenced their cytotoxic potency against cancer cells .
-
Mechanism of Action :
- The proposed mechanism involves the interaction of the compound with cellular targets that regulate cell proliferation and apoptosis. The presence of the furan and thiophene rings allows for π-π stacking interactions with DNA and proteins, potentially leading to disruption of critical cellular processes.
Anti-inflammatory Activity
The compound's potential as an anti-inflammatory agent has also been explored:
- In Vitro Studies :
Synthesis
The synthesis of this compound typically involves several steps:
-
Preparation of Intermediates :
- Furan and thiophene derivatives are synthesized through cross-coupling reactions using palladium catalysts.
-
Formation of the Ethyl Linkage :
- An ethylating agent is introduced to form the ethyl linkage.
-
Sulfonamide Formation :
- The final step involves reacting the ethylated product with sulfonyl chloride to yield the sulfonamide group.
Case Studies
Several studies highlight the biological activity of similar compounds:
- Thieno[2,3-d]pyrimidine Derivatives :
- Fluorinated Compounds :
Q & A
Q. What are the optimal synthetic routes for N-(2-(5-(furan-3-yl)thiophen-2-yl)ethyl)-2,3-dihydrobenzo[b][1,4]dioxine-6-sulfonamide?
The synthesis involves three key steps:
- Thiophene-furan coupling : Palladium-catalyzed cross-coupling (e.g., Suzuki-Miyaura) to attach the furan-3-yl group to the thiophene ring .
- Ethyl linker introduction : Nucleophilic substitution using 2-bromoethylamine under inert conditions (N₂ atmosphere) to connect the thiophene-furan moiety to the sulfonamide core .
- Sulfonamide formation : Reaction of the amine intermediate with 2,3-dihydrobenzo[b][1,4]dioxine-6-sulfonyl chloride in dichloromethane with triethylamine as a base .
Critical parameters: Temperature (0–25°C for amidation), solvent choice (DMF for coupling, dichloromethane for sulfonylation), and purification via flash chromatography (silica gel, hexane/EtOAc gradient) .
Q. Which characterization techniques are essential for validating the compound’s structure and purity?
- NMR spectroscopy :
- ¹H NMR : Identify aromatic protons (δ 6.5–8.0 ppm for thiophene/furan), sulfonamide NH (δ ~5.5 ppm, broad), and dihydrodioxine methylene (δ 4.2–4.5 ppm) .
- ¹³C NMR : Confirm sulfonamide (-SO₂-) at ~110–120 ppm and furan/thiophene carbons .
- Mass spectrometry (HRMS) : Verify molecular ion ([M+H]⁺) and fragmentation patterns .
- HPLC : Assess purity (>95% by reverse-phase C18 column, acetonitrile/water mobile phase) .
Q. How do structural features (e.g., sulfonamide, heterocycles) influence reactivity and bioactivity?
- Sulfonamide group : Enhances hydrogen bonding with biological targets (e.g., enzymes) and improves aqueous solubility via ionization .
- Thiophene-furan moiety : π-π stacking with aromatic residues in protein binding pockets; furan oxygen may act as a hydrogen bond acceptor .
- Dihydrodioxine ring : Rigidity reduces conformational entropy, potentially increasing target selectivity .
Advanced Research Questions
Q. How can conflicting bioactivity data across studies be systematically resolved?
Case example: Discrepancies in IC₅₀ values for kinase inhibition may arise from:
- Assay conditions : Varying ATP concentrations (1–10 mM) or buffer pH (7.4 vs. 6.8) .
- Compound stability : Degradation in DMSO stock solutions over time (validate via HPLC at t = 0 and t = 24 hrs) .
Resolution strategy:
Replicate assays under standardized conditions (e.g., 10 µM ATP, pH 7.4 Tris buffer).
Use fresh compound solutions and include stability controls .
Q. What computational methods are effective for predicting SAR and mechanism of action?
- Docking studies (AutoDock Vina) : Model interactions with target proteins (e.g., COX-2) using the sulfonamide as an anchor .
- MD simulations (GROMACS) : Assess stability of ligand-protein complexes over 100 ns trajectories .
- QSAR models : Correlate substituent electronegativity (e.g., furan vs. thiophene) with logP and IC₅₀ values .
Q. How can Design of Experiments (DoE) optimize reaction yields and selectivity?
Example DOE parameters:
| Factor | Range | Optimal Value |
|---|---|---|
| Temperature (°C) | 25–80 | 60 |
| Catalyst loading (%) | 1–5 | 3 |
| Reaction time (hrs) | 12–48 | 24 |
| Outcome: Yield increased from 45% to 72% with minimal byproducts . |
Q. What strategies improve pharmacokinetic properties (e.g., bioavailability) of analogs?
- LogP optimization : Introduce polar groups (e.g., -OH, -OMe) on the dihydrodioxine ring to reduce hydrophobicity (target logP = 2–3) .
- Metabolic stability : Replace furan with thiazole to resist CYP450 oxidation .
- Prodrug design : Mask sulfonamide as a tert-butyl carbamate for enhanced membrane permeability .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
